

# An In-depth Technical Guide to the Physical Properties of 2-Hydroxyacetophenone Isomers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of the three isomers of hydroxyacetophenone: **2-hydroxyacetophenone**, 3-hydroxyacetophenone, and 4-hydroxyacetophenone. These compounds are of significant interest in medicinal chemistry and drug development as versatile scaffolds and building blocks. Understanding their distinct physical characteristics is paramount for their effective utilization in synthesis, formulation, and biological screening.

#### **Core Physical Properties**

The position of the hydroxyl group on the aromatic ring significantly influences the intermolecular forces, leading to distinct differences in the physical properties of the three isomers. These differences are critical for purification, characterization, and formulation development.

#### **Data Presentation: A Comparative Analysis**

The following table summarizes the key quantitative physical and spectral data for the three isomers of hydroxyacetophenone, allowing for a direct comparison of their properties.



Physical Property	2- Hydroxyacetophen one	3- Hydroxyacetophen one	4- Hydroxyacetophen one
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>2</sub>	C <sub>8</sub> H <sub>8</sub> O <sub>2</sub>	C <sub>8</sub> H <sub>8</sub> O <sub>2</sub>
Molecular Weight	136.15 g/mol	136.15 g/mol	136.15 g/mol
Appearance	Clear yellow to brown liquid or white to pale yellow crystalline solid.[1]	White to light yellow or light orange powder/crystal.[2]	Almost white to beige crystalline powder.[3]
Melting Point (°C)	4 - 6[4][5]	93 - 97[2][6]	109 - 111[7][8][9]
Boiling Point (°C)	212 - 214 (at 1013 hPa)[4]	296 (lit.)[6][10][11]	147 - 148 (at 3 mmHg)[7][8][9]
Solubility			
Water	Slightly soluble; 0.2 g/L.	Soluble.	9.9 g/L (at 22 °C).[12]
Ethanol	Soluble.[13]	Soluble.	Soluble in 95% Ethanol.[14]
Other Solvents	Soluble in acetone, ether, and chloroform. [1][13]	-	Slightly soluble in water.[14]
рКа	9.15 (Strongest Acidic).[15]	-	7.79 (Strongest Acidic).[12]
UV-Vis λmax (nm)	213, 251.[16]	-	-
¹H NMR (CDCl₃, δ ppm)	12.25 (s, 1H, -OH), 7.77-6.87 (m, 4H, Ar- H), 2.61 (s, 3H, -CH <sub>3</sub> ).	7.49-7.07 (m, 4H, Ar-H), 2.58 (s, 3H, -CH <sub>3</sub> ).	7.9 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 2.5 (s, 3H, -CH <sub>3</sub> ).
<sup>13</sup> C NMR (CDCl₃, δ ppm)	204.55, 162.40, 136.41, 130.78, 119.73, 118.94, 118.32, 26.48.[17]	199.3, 156.7, 138.4, 129.9, 120.9, 120.8, 114.8, 26.8.[13]	196.9, 168.8, 154.4, 134.7, 129.9, 121.8, 26.5, 21.1.



## **Experimental Protocols**

The following sections detail the standardized methodologies for determining the key physical properties outlined above.

#### **Melting Point Determination (Capillary Method)**

This protocol is based on the widely accepted capillary method, as described in various pharmacopeias and standard test methods like ASTM E324.[14][18]

- Sample Preparation: The sample must be thoroughly dried and finely powdered to ensure uniform heat distribution.[19] A small amount of the powdered sample is packed into a capillary tube to a height of 2-4 mm.
- Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a suitable thermometer or temperature probe is used.
- Procedure:
  - The capillary tube is placed in the heating block.
  - The temperature is raised rapidly to about 10-15°C below the expected melting point.
  - The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.
  - The temperature at which the first drop of liquid appears is recorded as the initial melting point.
  - The temperature at which the last solid particle melts is recorded as the final melting point.
     The range between these two temperatures is the melting range. For a pure substance,
     this range is typically narrow.



#### **Boiling Point Determination**

The OECD Test Guideline 103 describes several methods for determining the boiling point of a liquid.[1][5] The dynamic method is detailed below.

- Apparatus: A boiling flask equipped with a thermometer or thermocouple, a reflux condenser, and a pressure-measuring device.
- Procedure:
  - The liquid is placed in the boiling flask.
  - The pressure in the apparatus is set to the desired level (e.g., atmospheric pressure).
  - The liquid is heated, and the temperature and pressure are recorded continuously.
  - The boiling point is the temperature at which the vapor pressure of the liquid equals the applied pressure, characterized by a stable temperature reading during vigorous boiling.

## **Water Solubility (Flask Method)**

The OECD Test Guideline 105 outlines the flask method for determining the water solubility of substances.[3][4][10][12][20]

- Principle: A given amount of the substance is agitated in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.
- Procedure:
  - An excess amount of the solid is added to a flask containing purified water.
  - The flask is agitated at a constant temperature (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
  - The solution is then filtered or centrifuged to remove undissolved solid.



 The concentration of the solute in the clear aqueous phase is determined using a validated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

## **UV-Visible Spectroscopy**

This protocol provides a general procedure for obtaining the UV-Vis absorption spectrum of a compound in solution.

- Instrumentation: A calibrated double-beam UV-Visible spectrophotometer is used.
- Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent that does not absorb in the wavelength range of interest (e.g., ethanol, methanol, or water).
- Procedure:
  - The instrument is powered on and allowed to stabilize.[21]
  - A matched pair of cuvettes are cleaned and rinsed with the solvent.
  - The reference cuvette is filled with the pure solvent, and the sample cuvette is filled with the prepared solution.
  - A baseline correction is performed with the solvent-filled cuvettes.
  - The absorption spectrum of the sample is recorded over the desired wavelength range (e.g., 200-400 nm).
  - The wavelength(s) of maximum absorbance (λmax) are identified from the spectrum.

## **Mandatory Visualizations**

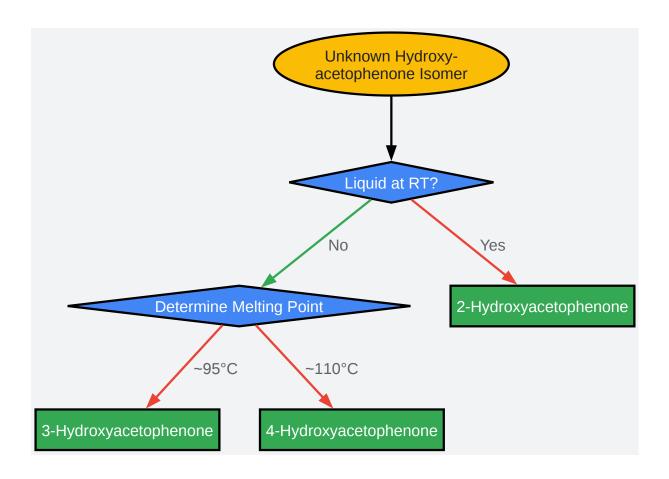
The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships relevant to the analysis of hydroxyacetophenone isomers.





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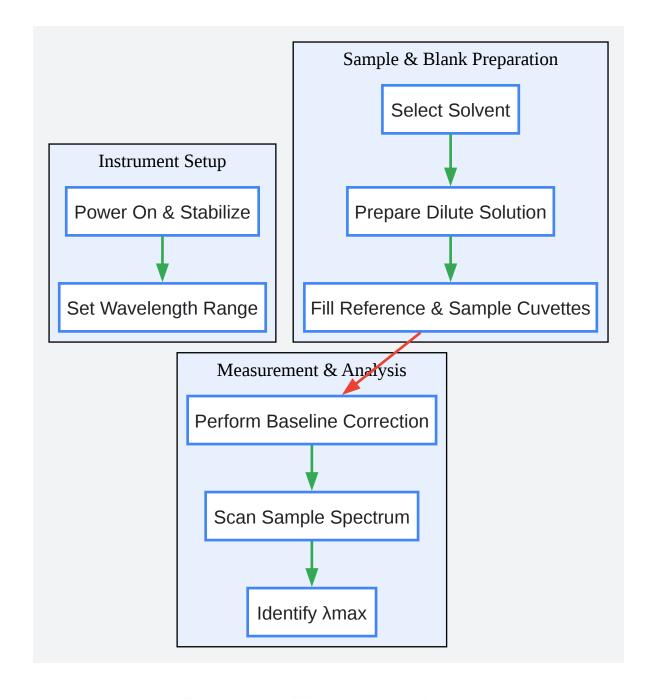
Workflow for Melting Point Determination.



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Logical Scheme for Isomer Identification.





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Experimental Workflow for UV-Vis Spectroscopy.

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